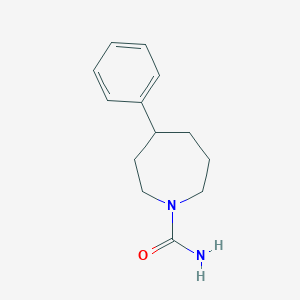

4-Phenylazepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which would include 4-Phenylazepane-1-carboxamide, has been described. These reactions, catalyzed by Pd/LA, proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another study discusses the copolymerization of thiophene with a synthesized monomer phenylazepane-2-one .Chemical Reactions Analysis

The reaction mechanism of N-carboxamides, including this compound, in the presence of ε-caprolactam sodium salt has been suggested . The reactions involve the nucleophilic attack of the lactam anion on the monomer amide carbon atom, forming an anion that is stabilized through the cycle opening to give the N-anion, which plays the role of an active center .作用機序

Target of Action

It is known that 4-phenylazepane, a base structure in a series of opioid analgesics, interacts with opioid receptors

Biochemical Pathways

It is known that phenazine-1-carboxamide, a similar compound, affects several biochemical pathways, including atp-binding cassette (abc) transporters, nitrogen metabolism, and aminobenzoate degradation

Result of Action

It is known that phenazine-1-carboxamide, a similar compound, has antifungal effects and can decrease the mycelial biomass and protein content of certain fungi

実験室実験の利点と制限

4-Phenylazepane-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in different research areas. This compound can be used as a tool to study the function of different proteins and enzymes, and it may have therapeutic potential for pain management and inflammation. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. This compound may also have off-target effects on other proteins and enzymes, which may complicate its use in research.

将来の方向性

There are several future directions for research on 4-Phenylazepane-1-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the identification of its molecular targets and mechanisms of action. This compound may have potential applications in the treatment of pain and inflammation, as well as other conditions that involve the dysregulation of different proteins and enzymes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

合成法

4-Phenylazepane-1-carboxamide can be synthesized using different methods, including the reaction of 4-phenylazepan-1-amine with phosgene or triphosgene in the presence of a base or acid catalyst. Another method involves the reaction of 4-phenylazepan-1-amine with isocyanate or cyanate ester. The resulting this compound can be purified using column chromatography or recrystallization. The purity and yield of this compound can be determined using analytical techniques such as NMR spectroscopy and HPLC.

科学的研究の応用

4-Phenylazepane-1-carboxamide has been used in scientific research as a tool to study the function of different proteins and enzymes. For example, this compound has been used as a substrate for transglutaminase, an enzyme that catalyzes the crosslinking of proteins. This compound has also been used to study the function of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation and inflammation. This compound has been shown to modulate the activity of these ion channels, making it a potential therapeutic target for pain management.

特性

IUPAC Name |

4-phenylazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVONTOIJMXDPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)

![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)

![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)

![2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2620463.png)

![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)

![3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2620472.png)